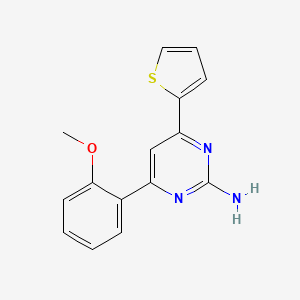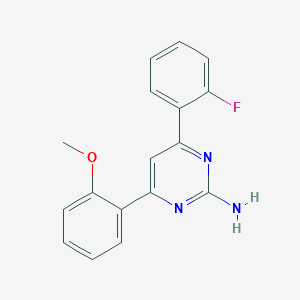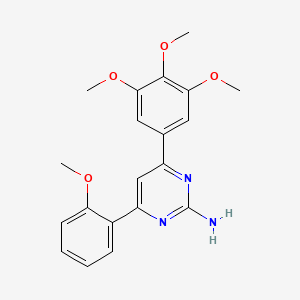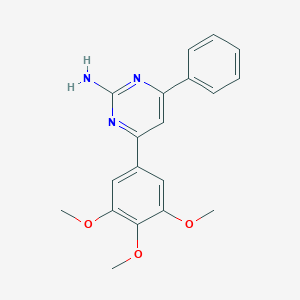
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-F6MP, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a drug target, its ability to modulate enzyme activity, and its potential to act as a signal transduction molecule. 4-F6MP has been studied in both in vitro and in vivo studies, and has been found to have a number of beneficial effects.
科学研究应用
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to act as a drug target. It has been shown to bind to the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. In addition, 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate enzyme activity and act as a signal transduction molecule. It has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism, and to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels.
作用机制
The mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels. In addition, it has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a number of beneficial effects. In vitro studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been found to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal effects. In vivo studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can reduce the symptoms of asthma and allergic rhinitis.
实验室实验的优点和局限性
The use of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a relatively stable compound, and is not easily degraded by heat or light. However, there are a few limitations to its use in laboratory experiments. It can be toxic at high concentrations, and can cause skin irritation. In addition, it is a relatively new compound, and its effects on human health and physiology are not yet fully understood.
未来方向
The potential applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine are numerous, and further research is needed to fully understand its effects. Future research should focus on the development of more effective synthesis methods, as well as the potential therapeutic applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine. In addition, further research should be conducted to better understand the mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, as well as its biochemical and physiological effects. Finally, further research should be conducted to better understand the potential toxic effects of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine.
合成方法
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a number of different methods. The most common method is a nucleophilic aromatic substitution reaction, which involves the reaction of 4-chloro-6-methylphenylpyrimidin-2-amine with furan in the presence of a base catalyst. Other methods of synthesis, such as a palladium-catalyzed reaction, have also been developed.
属性
IUPAC Name |
4-(furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZFGGGJYBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)
